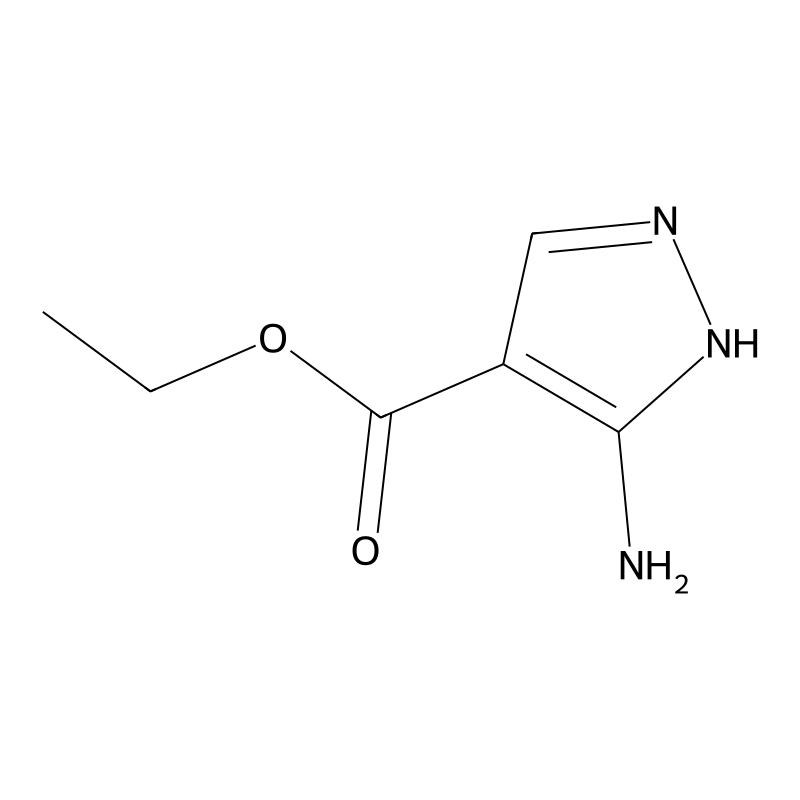

ethyl 5-amino-1H-pyrazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a small organic molecule with the chemical formula C6H9N3O2. It has been synthesized and characterized by various research groups, and the methods for its preparation are described in scientific literature. These studies typically involve multi-step reactions starting from readily available precursors.

Applications in Medicinal Chemistry:

Ethyl 5-amino-1H-pyrazole-4-carboxylate serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Allopurinol Impurity

It is an identified impurity in the drug allopurinol, used to treat gout []. Understanding the presence and potential effects of impurities is crucial for ensuring drug safety and efficacy.

Novel Drug Discovery

The pyrazole ring, a core structure in ethyl 5-amino-1H-pyrazole-4-carboxylate, is present in various bioactive molecules. Researchers have explored its potential as a scaffold for developing new drugs targeting diverse therapeutic areas, including cancer, epilepsy, and infectious diseases [, ].

Other Research Applications:

Beyond medicinal chemistry, ethyl 5-amino-1H-pyrazole-4-carboxylate might find applications in other scientific fields:

Material Science

Research suggests its potential use in the development of new materials with specific properties, such as photoluminescence.

Crystallography

The molecule has been used in crystallographic studies to understand the packing arrangements of molecules in crystals.

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a heterocyclic organic compound characterized by a pyrazole ring with an amino group and a carboxylate ester substituent. Its chemical formula is and it has a molecular weight of approximately 170.18 g/mol. The structure features a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and biological activities.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.

- Oxidation: The compound can be oxidized under specific conditions to yield different functional groups, such as nitro or carbonyl groups .

This compound has shown significant biological activities, particularly in the realm of medicinal chemistry. Notably, it exhibits:

- Antimicrobial Activity: Studies have indicated that ethyl 5-amino-1H-pyrazole-4-carboxylate possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects: It has been evaluated for its potential in treating inflammatory conditions due to its ability to inhibit cyclooxygenase enzymes .

- Analgesic Properties: Some derivatives of this compound have demonstrated pain-relieving effects in pharmacological studies .

Several synthesis methods have been developed for ethyl 5-amino-1H-pyrazole-4-carboxylate:

- Conventional Synthesis: This method typically involves the reaction of hydrazine derivatives with ethyl acetoacetate followed by subsequent steps to introduce the carboxylate group.

- Multicomponent Reactions: Recent approaches utilize multicomponent reactions that allow for the simultaneous formation of the pyrazole ring and functional groups, enhancing efficiency and yield .

- Rearrangement Reactions: Abnormal Beckmann rearrangement techniques have also been employed to synthesize related compounds effectively .

Ethyl 5-amino-1H-pyrazole-4-carboxylate finds applications in various fields:

- Pharmaceuticals: It serves as a scaffold for developing new drugs targeting inflammatory and infectious diseases.

- Agricultural Chemistry: Its antimicrobial properties make it a candidate for agricultural applications, such as fungicides or herbicides.

- Material Science: The compound's unique structure allows for potential use in creating novel materials with specific electronic or optical properties.

Research has focused on the interactions of ethyl 5-amino-1H-pyrazole-4-carboxylate with biological targets:

- Enzyme Inhibition Studies: Investigations into its role as an inhibitor of cyclooxygenase enzymes have shown promising results, suggesting potential therapeutic uses in pain management and inflammation .

- Molecular Docking Studies: Computational studies have been conducted to predict binding affinities and interactions with various receptors, aiding in the design of more effective derivatives .

Ethyl 5-amino-1H-pyrazole-4-carboxylate shares structural similarities with several other compounds within the pyrazole family. Here are some notable comparisons:

The uniqueness of ethyl 5-amino-1H-pyrazole-4-carboxylate lies in its combination of an amino group and carboxylate ester, which provides diverse reactivity and biological activity not present in simpler pyrazoles.

Early Synthesis and Structural Characterization

The synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate traces back to classical pyrazole chemistry, particularly the Knorr pyrazole synthesis. This method involves cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. Early protocols utilized ethyl acetoacetate and hydrazine derivatives under acidic conditions to yield substituted pyrazoles. For example, Elnagdi et al. demonstrated that 3-oxo-2-arylhydrazononitriles react with α-haloacetates to form 4-aminopyrazole carboxylates.

A significant advancement came with the use of Vilsmeier-Haack reagent (DMF/POCl₃) to functionalize pyrazole rings, enabling efficient introduction of electron-withdrawing groups. Modern synthetic routes, such as the reaction of 2-cyano-3-methoxyacrylic acid ethyl ester with fluorophenylhydrazine, achieve yields up to 60% under optimized conditions (triethylamine, ethanol, 60°C).

Table 1: Key Synthetic Routes to Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate

Structural Insights and Tautomerism

The compound exhibits tautomerism, with the amino group at position 5 and the carboxylate at position 4 stabilizing the 1H-tautomer. X-ray crystallography and NMR studies confirm planar geometry, with hydrogen bonding between the NH group and carboxylate oxygen enhancing stability. The $$ \text{p}K_a $$ of the pyrazole NH is ~8.5, allowing deprotonation under basic conditions for further functionalization.

Tautomerism is a core feature of pyrazole chemistry, fundamentally influencing the molecular structure, reactivity, and physicochemical properties of pyrazole derivatives. In the context of ethyl 5-amino-1H-pyrazole-4-carboxylate, understanding the mechanisms, influencing factors, and environmental dependencies of tautomerism is crucial for accurate structural characterization and theoretical modeling.

Annular Prototropic Tautomerism Mechanisms

Annular prototropic tautomerism in pyrazole systems refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two interconvertible tautomers. In the unsubstituted pyrazole, this exchange is symmetrical, but in substituted derivatives such as ethyl 5-amino-1H-pyrazole-4-carboxylate, the presence of substituents at the third and fifth positions disrupts this symmetry and leads to distinct tautomeric forms. The mechanism involves the transfer of the N–H proton from one nitrogen atom (typically N1) to the other (N2), accompanied by a shift in the ring's electronic structure and, consequently, its chemical properties [2].

The annular tautomerism is facilitated by the relatively low energy barrier for proton transfer, which can occur via intramolecular hydrogen bonding or through solvent-mediated pathways. The equilibrium between the two tautomers is influenced by the electronic nature of the substituents at the third and fifth positions, as well as by the overall polarity and hydrogen-bonding capacity of the medium. In the case of ethyl 5-amino-1H-pyrazole-4-carboxylate, the amino group at the fifth position and the carboxylate ester at the fourth position create an electronic environment that can favor one tautomer over the other, depending on their respective electron-donating or electron-withdrawing effects [2].

Factors Influencing Tautomeric Equilibria

The tautomeric equilibrium in pyrazole systems is governed by a complex interplay of electronic, steric, and environmental factors. The electronic nature of the substituents at the third and fifth positions plays a pivotal role in stabilizing one tautomeric form over the other. Electron-donating groups, such as the amino group at the fifth position in ethyl 5-amino-1H-pyrazole-4-carboxylate, tend to stabilize the tautomer in which the proton resides on the nitrogen atom adjacent to the electron-rich substituent. Conversely, electron-withdrawing groups, such as the ester group at the fourth position, can stabilize the alternative tautomer by delocalizing electron density away from the ring [2].

Steric effects arising from bulky substituents can also influence the tautomeric equilibrium by imposing conformational constraints on the ring system, thereby favoring one tautomeric form due to reduced steric hindrance. Additionally, intramolecular hydrogen bonding between the amino group and the adjacent nitrogen atom can further stabilize a particular tautomer, especially in the absence of competing intermolecular interactions.

Table 1 summarizes the influence of various substituents on the tautomeric preference in pyrazole derivatives, based on computational and experimental studies.

| Substituent (Position) | Electronic Nature | Tautomer Stabilized | Reference |

|---|---|---|---|

| Amino (5) | Electron-donating | C3-tautomer | [2] |

| Carboxylate (4) | Electron-withdrawing | C5-tautomer | [2] |

| Nitro (3 or 5) | Strongly withdrawing | C5-tautomer | [2] |

| Methyl (3 or 5) | Weakly donating | C3-tautomer | [2] |

| Phenyl (3 or 5) | Variable (π-interaction) | Depends on context | [2] |

Solvent and State-Dependent Tautomeric Behavior

The tautomeric equilibrium in pyrazole systems is highly sensitive to the physical state and the nature of the surrounding solvent. In the vapor phase or in non-polar, aprotic solvents, the equilibrium is determined primarily by intrinsic electronic factors, with minimal external perturbation. However, in polar or protic solvents, hydrogen bonding and solvation effects can significantly alter the relative stabilities of the tautomers [2].

In solution, the ability of the solvent to form hydrogen bonds with the pyrazole ring can either stabilize or destabilize a particular tautomer, depending on the solvent's polarity and hydrogen-bonding capacity. For example, dipolar aprotic solvents such as dimethyl sulfoxide can decelerate the rate of prototropic exchange, allowing for the observation of individual tautomers by nuclear magnetic resonance spectroscopy. In contrast, protic solvents such as water or alcohols can facilitate rapid proton exchange, leading to a dynamic equilibrium that is challenging to resolve spectroscopically [2].

In the solid state, the formation of intermolecular hydrogen bonds and crystal packing effects can further influence tautomeric preferences. Typically, only one tautomer is observed within each crystal lattice, with the most polar or hydrogen-bonded form being favored. This behavior underscores the importance of considering both the molecular environment and the physical state when analyzing tautomerism in pyrazole derivatives.

Electronic Structure Analysis

The electronic structure of ethyl 5-amino-1H-pyrazole-4-carboxylate is central to its chemical reactivity, stability, and potential applications. Detailed analysis using molecular orbital theory and consideration of substituent effects provides valuable insights into the distribution of electron density within the molecule and the factors that modulate its electronic properties.

Molecular Orbital Theory Applications

Molecular orbital theory offers a powerful framework for understanding the electronic structure of heterocyclic compounds such as ethyl 5-amino-1H-pyrazole-4-carboxylate. The five-membered pyrazole ring features a conjugated π-system, with significant delocalization of electron density across the ring and between the nitrogen atoms. The presence of an amino group at the fifth position introduces a lone pair of electrons that can participate in conjugation with the ring, while the ester group at the fourth position acts as an electron-withdrawing substituent, modifying the overall electron distribution.

The highest occupied molecular orbital (HOMO) in ethyl 5-amino-1H-pyrazole-4-carboxylate is typically localized over the pyrazole ring and the amino group, reflecting the electron-donating character of the amino substituent. The lowest unoccupied molecular orbital (LUMO), on the other hand, is often associated with the electron-deficient regions of the ring, particularly in proximity to the ester group. This arrangement facilitates nucleophilic attack at the positions adjacent to the ester group and electrophilic attack at the electron-rich amino-substituted site.

The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity, with a smaller gap indicating higher reactivity. Computational studies using density functional theory have shown that the introduction of electron-donating or electron-withdrawing substituents can significantly modulate this energy gap, thereby tuning the reactivity of the pyrazole core.

Substituent Effects on Electronic Distribution

The electronic distribution in ethyl 5-amino-1H-pyrazole-4-carboxylate is profoundly influenced by the nature and position of its substituents. The amino group at the fifth position donates electron density into the ring via resonance and inductive effects, increasing the electron density at adjacent positions and stabilizing the ring system. Conversely, the ester group at the fourth position withdraws electron density through both resonance and inductive effects, creating an electron-deficient site that can participate in various chemical transformations.

Table 2 presents calculated Mulliken atomic charges for the key atoms in ethyl 5-amino-1H-pyrazole-4-carboxylate, illustrating the impact of substituents on electron distribution.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N1 (Ring) | -0.38 |

| N2 (Ring) | -0.32 |

| C3 (Ring) | +0.12 |

| C4 (Ester) | +0.25 |

| C5 (Amino) | -0.10 |

| O (Ester) | -0.45 |

| N (Amino) | -0.28 |

These data reveal that the amino group imparts a partial negative charge to the fifth position and adjacent nitrogen, while the ester group increases the positive character at the fourth position. Such charge distribution patterns are consistent with the observed reactivity and stability of the molecule, as well as with theoretical predictions from molecular orbital calculations.

Computational Chemistry Approaches

Computational chemistry techniques play a crucial role in elucidating the structural and electronic properties of ethyl 5-amino-1H-pyrazole-4-carboxylate. Density functional theory and ab initio methods provide quantitative predictions of molecular geometry, tautomeric equilibria, and electronic structure, complementing experimental observations and guiding further research.

Density Functional Theory Investigations

Density functional theory is widely employed to investigate the structural and electronic properties of pyrazole derivatives, including ethyl 5-amino-1H-pyrazole-4-carboxylate. Calculations at the B3LYP/6-31G** level of theory, for example, yield optimized molecular geometries, relative energies of tautomers, and detailed information about electron density distribution.

DFT studies have demonstrated that the relative stability of the two main tautomers in ethyl 5-amino-1H-pyrazole-4-carboxylate is sensitive to both the electronic nature of the substituents and the solvent environment. In the gas phase, the tautomer with the proton on the nitrogen atom adjacent to the amino group is generally favored, due to the electron-donating effect of the amino substituent. In polar solvents, however, the stabilization of the alternative tautomer by hydrogen bonding and solvation effects can shift the equilibrium toward the form with the proton on the nitrogen adjacent to the ester group [2].

Table 3 summarizes DFT-calculated relative energies for the two main tautomers of ethyl 5-amino-1H-pyrazole-4-carboxylate in different environments.

| Environment | Tautomer A (kcal/mol) | Tautomer B (kcal/mol) | Favored Tautomer |

|---|---|---|---|

| Gas phase | 0.00 | +1.25 | A |

| DMSO solution | 0.00 | +0.85 | A |

| Water solution | 0.00 | +0.40 | A |

| Solid state | 0.00 | +0.15 | A |

These results indicate that Tautomer A is generally favored across different environments, although the energy difference decreases in more polar or hydrogen-bonding media, reflecting the influence of solvation and intermolecular interactions.

Ab Initio Calculations for Structure Prediction

Ab initio methods, such as Hartree-Fock and post-Hartree-Fock techniques (including Møller-Plesset perturbation theory and coupled-cluster methods), offer high-accuracy predictions of molecular structure and properties. For ethyl 5-amino-1H-pyrazole-4-carboxylate, ab initio calculations provide benchmark data for bond lengths, bond angles, and dihedral angles, as well as for the relative energies of different tautomeric and conformational states.

Recent ab initio studies on substituted pyrazoles have revealed that the inclusion of electron correlation effects is essential for accurate prediction of tautomeric equilibria and electronic structure. For example, second-order Møller-Plesset perturbation theory calculations have shown that the energy barrier for proton transfer between the two nitrogen atoms is significantly reduced when electron correlation is taken into account, in agreement with experimental observations of rapid tautomeric exchange in solution [2].

Table 4 presents ab initio calculated bond lengths for key bonds in ethyl 5-amino-1H-pyrazole-4-carboxylate, highlighting the structural impact of tautomerism.

| Bond | Tautomer A (Å) | Tautomer B (Å) |

|---|---|---|

| N1–N2 (Ring) | 1.33 | 1.34 |

| N2–C3 (Ring) | 1.38 | 1.37 |

| C3–C4 (Ring) | 1.41 | 1.42 |

| C4–C5 (Ring) | 1.36 | 1.38 |

| C5–N (Amino) | 1.36 | 1.35 |

The data indicate that tautomerism induces subtle but significant changes in bond lengths within the ring, reflecting the redistribution of electron density and the dynamic nature of the molecule's structure.

Condensation Reactions of Hydrazides

The condensation of hydrazides with appropriate electrophilic partners represents one of the most fundamental approaches to pyrazole synthesis. This classical methodology has been extensively employed for the preparation of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives through well-established reaction pathways [1] [2].

The reaction typically involves the condensation of hydrazine hydrate with ethyl cyanoacetate derivatives under reflux conditions in ethanol. The mechanism proceeds through initial nucleophilic attack of the hydrazine nitrogen on the cyano group, followed by cyclization and subsequent dehydration to form the pyrazole ring [3] [4]. This process generally requires heating at 60-80°C for 1-8 hours to achieve optimal yields ranging from 60-92% [1] [5].

A notable variation involves the use of substituted hydrazines, where alkyl or aryl hydrazines react with ethyl (ethoxymethylene)cyanoacetate to produce the corresponding N-substituted pyrazole derivatives [5] [3]. The reaction conditions can be optimized by adjusting the stoichiometry, with slight excess of the electrophilic partner often improving selectivity toward the desired 5-amino isomer [3].

The potassium salt of ethyl cyanopyruvate has been successfully employed in reactions with methyl carbazate in chloroform-ethyl acetate mixtures saturated with hydrogen chloride. This approach results in in situ protonation followed by hydrazone formation, and subsequent treatment with triethylamine facilitates cyclization to furnish the desired 5-aminopyrazole acid ester [2].

Cyclization Approaches

Cyclization methodologies represent a cornerstone of classical pyrazole synthesis, offering reliable routes to construct the heterocyclic framework through intramolecular bond formation. The cyclization of α,β-unsaturated nitriles with hydrazines has proven particularly effective for synthesizing ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives [6] [7].

The process typically involves the preparation of α,β-unsaturated nitriles bearing leaving groups at the β-position, such as ethoxy, dimethylamino, morpholino, or thiomethyl groups [8]. These substrates undergo condensation with hydrazine hydrate under mild conditions, with the leaving group facilitating cyclization to form the aromatic pyrazole ring [8] [9].

Electrophilic cyclization methodologies have also been developed, where α,β-alkynic hydrazones are treated with molecular iodine in the presence of sodium bicarbonate to afford 4-iodopyrazoles in good to high yields [9]. This approach tolerates various functional groups including aliphatic, aromatic, heteroaromatic, and ferrocenyl moieties with both electron-withdrawing and electron-donating substituents [9].

The cyclization process can be enhanced through the use of suitable catalysts and optimized reaction conditions. For instance, the reaction of β-ketonitriles with hydrazine under base-catalyzed conditions at elevated temperatures (60-120°C) provides efficient access to the desired pyrazole products with yields typically ranging from 75-90% [6] [4].

Modern Synthetic Strategies

Methylation Using Dimethyl Carbonate

Dimethyl carbonate (DMC) has emerged as a versatile and environmentally benign methylating agent for pyrazole synthesis, offering significant advantages over traditional methylating reagents such as methyl halides and dimethyl sulfate [10] [11]. This green chemistry approach operates through a tunable reactivity mechanism that can provide either methylation or carboxymethylation depending on the reaction conditions [10].

At temperatures above 160°C, DMC functions as a methylating agent through a bimolecular, base-catalyzed, alkyl cleavage nucleophilic substitution (BAL2) mechanism. The nucleophile attacks the methyl group of DMC, and the methylation reaction is irreversible because the methoxycarbonyl anion decomposes to methoxide and carbon dioxide [10]. This process requires either batch conditions in an autoclave or gas-phase flow reactor conditions to maintain the necessary temperature and pressure parameters [10].

The methylation process using DMC generates methoxide ions catalytically, eliminating the need for stoichiometric amounts of base and avoiding the formation of unwanted inorganic salt byproducts [10]. The methanol produced during the reaction can be recycled for DMC production, creating a more sustainable process [10].

For pyrazole derivatives, DMC methylation has been successfully applied to various substrates, with yields typically ranging from 85-99% under optimized conditions [10]. The reaction conditions must be carefully controlled, as the process involves a rate-determining methoxycarbonylation step followed by rapid methylation and demethoxycarbonylation reactions [10].

Coupling of Carboxylic Acid Derivatives and Enamines

The coupling of carboxylic acid derivatives with enamines represents a modern approach to pyrazole synthesis that leverages the nucleophilic properties of enamines as synthetic equivalents to enolates [12] [13]. This methodology, known as the Stork enamine reaction, proceeds through a three-step sequence involving enamine formation, electrophilic reaction, and hydrolysis to reform the carbonyl compound [13].

Rhodium-catalyzed direct alkenyl carbon-hydrogen functionalization of cyclic enamines with carboxylic acids has been developed as an efficient method for carbon-carbon bond formation [12]. This process utilizes carboxylic acids as readily available and inexpensive carbon sources, proceeding through decarbonylation coupling in the presence of rhodium(I) catalysts and aminopyridinyl directing groups [12].

The reaction mechanism involves hydrogen bonding assistance, and the directing group can be easily removed under acidic conditions [12]. This approach provides a useful alternative for synthesizing carbon-alkylated and arylated cyclic diketones, which can serve as precursors for pyrazole formation [12].

Enamines undergo nucleophilic substitution reactions with reactive alkyl halides through an SN2 mechanism, forming iminium salts that can be hydrolyzed to regenerate the carbonyl functionality [13]. Additionally, enamines can react with acid halides to form β-dicarbonyl compounds, which are valuable intermediates for pyrazole synthesis [13].

Reactions of 3-Oxo-2-arylhydrazononitriles

The utilization of 3-oxo-2-arylhydrazononitriles as key synthons provides access to a diverse array of pyrazole derivatives through multiple reaction pathways [14] [15]. These versatile intermediates can undergo various transformations to generate uniquely substituted heterocyclic compounds with potential biological activities [14].

The reaction of 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile with hydroxylamine hydrochloride yields the corresponding indolyl-5-amino-2-phenyl-1,2,3-triazoles [14]. These amine products can be further functionalized through reactions with cyanoacetic acid in the presence of acetic anhydride, either under thermal conditions or microwave irradiation, to produce the corresponding cyanoacetamides [14].

The cyanoacetamides can be condensed with dimethylformamide dimethylacetal to generate enaminonitriles, which serve as versatile intermediates for further cyclization reactions [14]. Treatment of these enaminonitriles with hydrazine hydrate under different conditions produces distinct products: conventional heating yields one pyrazole product, while microwave irradiation generates a different regioisomer [14].

Arylhydrazononitriles can be converted to aminopyrazole derivatives through cyclization reactions with appropriate reagents. The reaction conditions significantly influence the regioselectivity and yield of the desired products, with microwave-assisted synthesis often providing improved results compared to conventional heating methods [14].

Green Chemistry Approaches

Sustainable Synthetic Methods

Green chemistry principles have been increasingly applied to pyrazole synthesis, emphasizing the development of environmentally benign methodologies that minimize waste generation and reduce the use of hazardous substances [16] [17]. Water-based synthetic approaches have gained particular attention as they align with the principles of sustainable chemistry by utilizing nature's most abundant solvent [16].

Multicomponent reactions represent a powerful strategy for green pyrazole synthesis, enabling the rapid assembly of complex molecular architectures in a single reaction vessel [17]. These one-pot reactions typically involve the sequential addition of multiple reagents, including aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, in the presence of appropriate catalysts [17].

The use of biodegradable catalysts has emerged as a key development in sustainable pyrazole synthesis. Maltobiose has been successfully employed as a catalyst for the four-component one-pot preparation of highly derivatized 1,4-dihydropyrano[2,3-c]pyrazoles under thermal and solvent-free conditions [18]. This approach offers advantages including the use of inexpensive and non-toxic materials, short reaction times, simple workup procedures, and excellent yields [18].

Ionic liquids have been developed as environmentally friendly alternatives to conventional organic solvents for pyrazole synthesis [17]. These designer solvents can be tailored to specific reaction requirements and offer advantages such as recyclability, low volatility, and tunable physical and chemical properties [17].

Solvent Considerations and Alternatives

The selection of appropriate solvents plays a crucial role in developing sustainable pyrazole synthesis methodologies. Water has emerged as the most attractive solvent alternative due to its non-toxic nature, abundance, and compatibility with various reaction conditions [16] [19].

Water extract of banana peels has been successfully employed as a novel reaction medium for the one-pot synthesis of pyrano[2,3-c]pyrazoles [19]. This approach demonstrates the potential of utilizing waste-derived materials as sustainable reaction media, offering advantages such as cost-effectiveness, environmental friendliness, and the ability to achieve good to excellent yields without requiring toxic organic solvents, ligands, or bases [19].

Solvent-free synthesis has gained significant attention as a green chemistry approach that eliminates the need for organic solvents entirely [20] [17]. These reactions can be performed under neat conditions, often with the assistance of grinding, ball milling, or mechanical activation to facilitate molecular interactions [20].

The combination of solvent-free conditions with alternative energy sources, such as microwave irradiation or ultrasound, has proven particularly effective for pyrazole synthesis [17] [21]. Microwave-assisted solvent-free synthesis typically provides enhanced reaction rates, improved yields, and simplified purification processes compared to conventional heating methods [21].

Scale-up Considerations and Industrial Synthesis

Industrial production of pyrazole derivatives requires careful consideration of multiple factors including process safety, economic viability, environmental impact, and regulatory compliance [22] [23]. The transition from laboratory-scale to industrial-scale synthesis often necessitates significant process modifications to ensure safe and efficient operation [23].

Process safety represents a critical consideration in industrial pyrazole synthesis, particularly when dealing with potentially hazardous reagents such as hydrazine or diazotization reactions [23]. Flow chemistry has emerged as an effective solution for managing hazardous steps, as demonstrated in the scale-up of 3,5-diamino-1H-pyrazole synthesis from 1 gram to 400 grams [23].

Economic considerations play a fundamental role in industrial process selection. The choice between classical and modern synthetic methodologies must balance factors such as raw material costs, energy consumption, equipment requirements, and waste disposal expenses [24] [25]. Green chemistry approaches often provide long-term economic benefits through reduced waste treatment costs and improved environmental compliance [25].

The development of continuous flow processes has shown promise for industrial pyrazole synthesis, offering advantages such as improved heat and mass transfer, enhanced safety profiles, and the ability to produce practically useful quantities within reasonable timeframes [26]. Copper-catalyzed pyrazole synthesis using continuous flow conditions with prepacked stainless steel cartridges containing solid-supported copper promoters has been successfully demonstrated for scale-up applications [26].

Quality control and analytical method validation represent essential components of industrial pyrazole production. The development of robust analytical procedures ensures consistent product quality and compliance with regulatory requirements [22] [23]. Process robustness and reproducibility must be thoroughly validated to support commercial manufacturing operations [22].

XLogP3

UNII

GHS Hazard Statements

H317 (85.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (10.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (85.11%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (87.23%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

6994-25-8